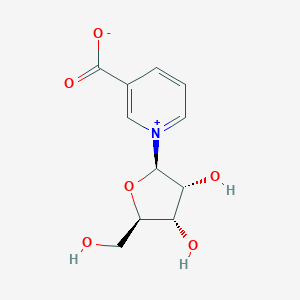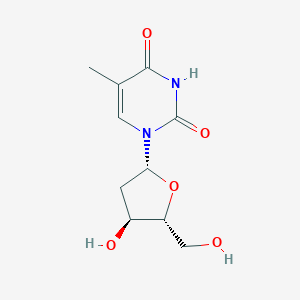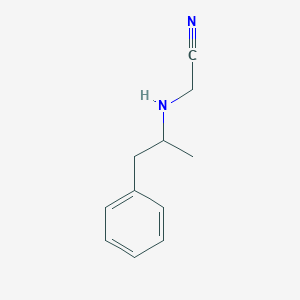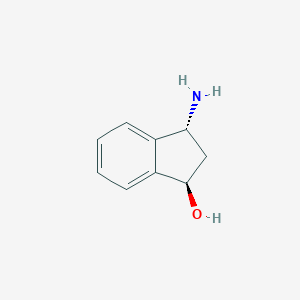
(E)-1-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)-2,3-dihydro-6-methoxy-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)-2,3-dihydro-6-methoxy-1H-indene, also known as DIMDI, is a compound that has gained considerable attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of (E)-1-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)-2,3-dihydro-6-methoxy-1H-indene is not yet fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has also been shown to have other biochemical and physiological effects. It has been reported to have anti-inflammatory and anti-oxidant properties, as well as the ability to inhibit the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of using (E)-1-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)-2,3-dihydro-6-methoxy-1H-indene in lab experiments is its relatively low toxicity compared to other anti-cancer compounds. However, its low solubility in water can make it difficult to administer in vivo. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on (E)-1-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)-2,3-dihydro-6-methoxy-1H-indene. One area of interest is the development of more effective synthesis methods to improve the yield and purity of the compound. Additionally, further investigation is needed to fully understand its mechanism of action and potential therapeutic applications. Finally, studies on the potential side effects and toxicity of this compound are necessary for its safe and effective use in clinical settings.
Conclusion:
In conclusion, this compound is a compound that has shown promising anti-tumor activity and other potential therapeutic properties in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent.
Synthesis Methods
The synthesis of (E)-1-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)-2,3-dihydro-6-methoxy-1H-indene involves the condensation of 2,3-dihydro-6-methoxy-1H-indene and 2,3-dihydro-6-methoxy-1H-inden-1-one in the presence of a base catalyst. The resulting compound is then purified through column chromatography to obtain a high-purity product.
Scientific Research Applications
(E)-1-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)-2,3-dihydro-6-methoxy-1H-indene has been studied for its potential therapeutic properties in various scientific research applications. One of the most promising areas of research is its potential use in the treatment of cancer. Studies have shown that this compound has anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
properties
IUPAC Name |
(3E)-5-methoxy-3-(6-methoxy-2,3-dihydroinden-1-ylidene)-1,2-dihydroindene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O2/c1-21-15-7-3-13-5-9-17(19(13)11-15)18-10-6-14-4-8-16(22-2)12-20(14)18/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3/b18-17+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUDNBVQMPOJDG-ISLYRVAYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2=C3CCC4=C3C=C(C=C4)OC)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC\2=C(CC/C2=C\3/CCC4=C3C=C(C=C4)OC)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B127325.png)











